2-Bromo-5-fluorothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

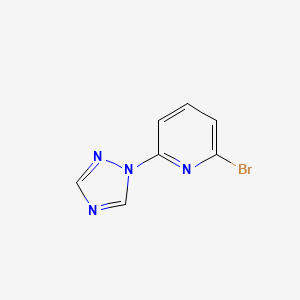

2-Bromo-5-fluorothiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The presence of both bromine and fluorine atoms on the thiazole ring suggests that this compound could be of interest in various chemical reactions due to the reactivity of these halogens.

Synthesis Analysis

The synthesis of halogenated thiazoles can be complex, requiring multiple steps and careful selection of precursors. For instance, a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was synthesized using a five-step process starting from 4-bromo-2-formylthiazole, achieving an overall yield of 56% . This process involved a Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction that is useful for forming carbon-carbon bonds. Although this synthesis does not directly pertain to 2-Bromo-5-fluorothiazole, it provides insight into the complexity and potential strategies for synthesizing similar halogenated thiazoles.

Molecular Structure Analysis

The molecular structure of halogenated thiazoles can be studied using various spectroscopic and computational methods. For example, quantum chemical calculations and vibrational studies were used to analyze the structure of 2-bromo-5-nitrothiazole, a compound similar to 2-Bromo-5-fluorothiazole . These studies included the use of Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, and density functional theory (DFT) calculations. Such analyses can provide detailed information on the geometry, electronic structure, and intramolecular interactions of the molecule.

Chemical Reactions Analysis

Halogenated thiazoles can participate in a variety of chemical reactions. The presence of bromine and fluorine atoms can make these compounds suitable for further functionalization. For instance, the synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the reactivity of bromine in facilitating the formation of new bonds . Although this reaction does not involve 2-Bromo-5-fluorothiazole directly, it exemplifies the type of chemical transformations that bromine-containing heterocycles can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiazoles can be influenced by the substituents on the thiazole ring. Quantum chemical calculations, such as those performed on 2-bromo-5-nitrothiazole, can reveal properties like the HOMO-LUMO energy gap, electric dipole moment, and first hyperpolarizability . These properties are important for understanding the reactivity and potential applications of the compound in areas such as materials science or pharmaceuticals. Additionally, the synthesis and characterization of related compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, provide data on crystal structure, vibrational frequencies, and non-linear optical effects, which can be analogous to those of 2-Bromo-5-fluorothiazole .

科学的研究の応用

-

Organic Light Emitting Diodes (OLEDs)

- 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Bromo-5-fluorothiazole, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications .

- The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .

- A TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile, is synthesized from 2-bromo-5-fluorobenzonitrile with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .

- The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

-

Antitumor and Anti-inflammatory Applications

- 2-Bromo-5-fluorobenzonitrile is also used in the synthesis of APIs (Active Pharmaceutical Ingredients) in antitumor and anti-inflammatory applications .

- The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines for use in antitumor and anti-inflammatory applications .

-

Synthesis of Trisubstituted Furans

- 2-Bromo-5-methylfuran, a compound similar to 2-Bromo-5-fluorothiazole, can be lithiated to enable selective halogen dance reactions, affording 2-substituted 3-bromo-5-methylfurans upon quenching with various electrophiles .

- Moreover, from the same starting material also complete prevention of halogen migration could be achieved, thus providing selective access to 3-substituted 2-bromo-5-methylfurans .

-

Spectroscopy and Nonlinear Optical (NLO) Analysis

- A study reports the effect of new DFT methods on spectroscopy and nonlinear optical (NLO) properties of 2-Bromo-5-nitrothiazole .

- The study shows that these two molecules are responsive to nonlinear optical (NLO), which reflects its enhanced applicability in the development of photonic devices .

- The HOMO–LUMO energy gap of nitrosodimethylamine is found to be greater than that of 2-Bromo-5-nitrothiazole .

-

Metalation of Thiazoles and Benzothiazoles

- Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds .

- Metalation reactions consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation .

- The power of these metalated reactions is amply demonstrated in the total synthesis of the thiazolyl peptide GE2270A .

-

Antibacterial Applications

Safety And Hazards

2-Bromo-5-fluorothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Thiazole compounds, including 2-Bromo-5-fluorothiazole, have gained considerable attention in recent years due to their potential as valuable building blocks for the synthesis of biologically active molecules. They have shown a variety of biological activities and have been used in the synthesis of various drugs and biologically active agents . Therefore, the future directions for 2-Bromo-5-fluorothiazole could involve further exploration of its potential uses in pharmaceuticals, agrochemicals, and material science compounds.

特性

IUPAC Name |

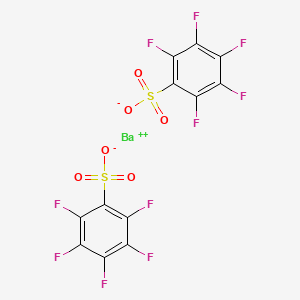

2-bromo-5-fluoro-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNUGJCISAFNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrFNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。